Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Catalog No.
S14354690
CAS No.
M.F
C17H16N4O3S2
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthi...

Product Name

Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

IUPAC Name

N-(3-nitrophenyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C17H16N4O3S2/c1-9-10(2)26-17-15(9)16(18-11(3)19-17)25-8-14(22)20-12-5-4-6-13(7-12)21(23)24/h4-7H,8H2,1-3H3,(H,20,22)

InChI Key

IODBYLRYRUOZJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C

Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]- is a chemical compound with the molecular formula C17H16N4O3S2C_{17}H_{16}N_{4}O_{3}S_{2} and a molecular weight of approximately 390.48 g/mol. This compound features a complex structure that includes an acetamide group, a nitrophenyl moiety, and a thienopyrimidine derivative, making it an interesting subject for research in medicinal chemistry and pharmacology .

The reactivity of Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]- can be influenced by its functional groups. The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and acetic acid. Additionally, the nitro group may participate in reduction reactions, converting it to an amine under specific conditions. The thieno[2,3-d]pyrimidine structure may also engage in nucleophilic substitutions or electrophilic additions depending on the reaction environment .

The synthesis of Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]- typically involves multi-step organic reactions. A common approach includes:

  • Formation of Thienopyrimidine: Starting from appropriate precursors (e.g., 2-amino-4-thiophenol), thienopyrimidine derivatives can be synthesized through cyclization reactions.
  • Nitration: The introduction of the nitro group onto the phenyl ring can be achieved via electrophilic aromatic substitution using nitric acid.
  • Acetamidation: Finally, the acetamide moiety can be added through reaction with acetic anhydride or acetyl chloride in the presence of a base.

Each step requires careful control of reaction conditions to optimize yield and purity .

Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]- has potential applications in pharmaceutical research due to its structural characteristics that may confer biological activity. It could serve as a lead compound for developing new drugs targeting various diseases such as cancer or infections due to its potential anti-inflammatory and antimicrobial properties. Additionally, it may be used in biochemical assays to study enzyme interactions or cellular responses .

Interaction studies involving Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]- would typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]-. Here are some examples:

Compound NameMolecular FormulaUnique Features
Acetamide, N-cyclopropyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-C14H17N3OS2C_{14}H_{17}N_{3}OS_{2}Cyclopropyl substituent
Acetamide, N-(4-methylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-C18H19N3OS2C_{18}H_{19}N_{3}OS_{2}4-Methylphenyl group
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)-C18H18FN3OS2C_{18}H_{18}FN_{3}OS_{2}Fluorinated phenyl ring

These compounds highlight variations in substituents that may influence their biological activity and chemical reactivity compared to Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio] .

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

388.06638273 g/mol

Monoisotopic Mass

388.06638273 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types